2-Chloroquinoline-6-sulfonamide
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Overview
Description
2-Chloroquinoline-6-sulfonamide is a chemical compound with the molecular weight of 243.67 . It is a powder with a melting point between 238-240 degrees .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, often involves chemical modification of the quinoline nucleus, which is a common approach in drug discovery . The synthesis of secondary amines containing 2-chloroquinoline as a lipophilic domain has been achieved by nucleophilic substitution reaction of 3-chloromethyl-2-chloroquinoline with various aliphatic and aromatic amines .
Molecular Structure Analysis
The molecular structure of this compound includes a quinoline nucleus, which is a nitrogen-containing bicyclic compound . The InChI code for this compound is 1S/C9H7ClN2O2S/c10-9-4-1-6-5-7 (15 (11,13)14)2-3-8 (6)12-9/h1-5H, (H2,11,13,14)
.
Chemical Reactions Analysis
Quinoline derivatives, including this compound, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The chemical reactions involving this compound are not readily biodegradable .
Physical and Chemical Properties Analysis
This compound is a powder with a melting point between 238-240 degrees . It has a molecular weight of 243.67 .
Scientific Research Applications
Cellular Pharmacology and Antimicrobial Activities
Research on chloroquinoxaline sulfonamide (CQS), a related compound, demonstrates its potential in inhibiting the proliferation of murine B16 melanoma cells, albeit at high concentrations. This action is linked to alterations in cell cycle progression without evidence of DNA intercalation, suggesting a novel mechanism of action unrelated to folate metabolism interference (Branda, R., McCormack, J., & Perlmutter, C., 1988). Additionally, sulfonamide derivatives, including those of 8-hydroxyquinoline, exhibit increased antimicrobial and antifungal activities, underscoring the pharmacological significance of incorporating sulfonamide moieties into bioactive molecules (Dixit, R., et al., 2010).
Enzyme Inhibition and Molecular Docking
Isoquinolinesulfonamides have been identified as potent inhibitors of protein kinases, including cyclic nucleotide-dependent protein kinases and protein kinase C. These findings open avenues for therapeutic interventions targeting various diseases modulated by these enzymes (Hidaka, H., et al., 1984). The structure-activity relationships (SAR) of novel chloroquinoline derivatives incorporating sulfonamide groups have also been explored for their cytotoxic activities, revealing potential anticancer agents through molecular docking studies (Ghorab, M., et al., 2016).
Chemical Synthesis and Material Science Applications
Research into the synthetic routes of sulfonamide-based compounds has led to the development of novel methodologies for producing derivatives with potential applications in material science. For instance, the cobalt-catalyzed carbonylation of sulfonamide sp2 C-H bonds offers a new pathway for synthesizing saccharin derivatives, showcasing the versatility of these compounds in organic synthesis and potential industrial applications (Nguyen, T., et al., 2017).
Environmental Science and Pollutant Abatement
The interaction of sulfonamide antibiotics with manganese(IV) oxide in the presence of model humic constituents highlights the environmental relevance of these compounds. This research demonstrates enhanced transformation of sulfonamides, suggesting strategies for mitigating antibiotic pollution in water resources (Song, Y., et al., 2019).
Mechanism of Action
Target of Action
The primary target of 2-Chloroquinoline-6-sulfonamide is similar to other sulfonamides, which are known to inhibit the enzyme dihydropteroate synthase (DHPS) involved in the synthesis of folic acid . Folic acid is essential for the synthesis of nucleic acids in bacteria, and its inhibition leads to the prevention of bacterial growth .
Mode of Action
This compound, like other sulfonamides, acts as a competitive inhibitor of the enzyme DHPS . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme. This prevents PABA from binding, thus inhibiting the production of folic acid and halting the growth of bacteria .
Biochemical Pathways
The inhibition of folic acid synthesis affects the biochemical pathway of nucleic acid synthesis in bacteria. Without folic acid, the bacteria cannot produce the nucleotides required for DNA and RNA synthesis. This leads to the inability of the bacteria to replicate and grow .
Pharmacokinetics
Sulfonamides in general are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. By preventing the synthesis of folic acid, the bacteria are unable to replicate their DNA and RNA, leading to a halt in their growth and multiplication .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution. Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and metabolism of the compound .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that sulfonamides, a group of compounds to which 2-Chloroquinoline-6-sulfonamide belongs, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states .
Cellular Effects
These include mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides .
Molecular Mechanism
Sulfonamides are known to competitively inhibit the conversion of p-aminobenzoic acid to dihydropteroate, which bacteria need for folate synthesis and ultimately purine and DNA synthesis . Humans do not synthesize folate but acquire it in their diet, so their DNA synthesis is less affected .
Properties
IUPAC Name |
2-chloroquinoline-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-9-4-1-6-5-7(15(11,13)14)2-3-8(6)12-9/h1-5H,(H2,11,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNLGTKENNXLJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Cl)C=C1S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1156387-51-7 |
Source
|
Record name | 2-chloroquinoline-6-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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